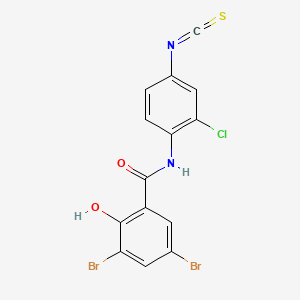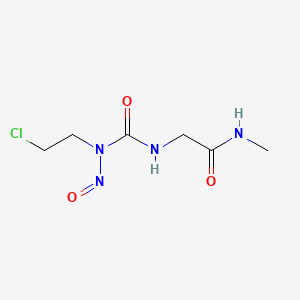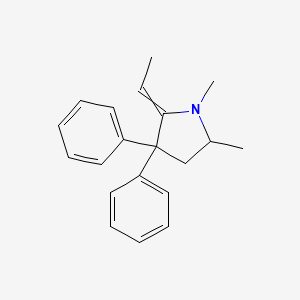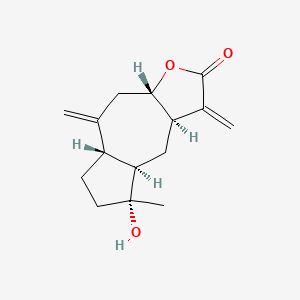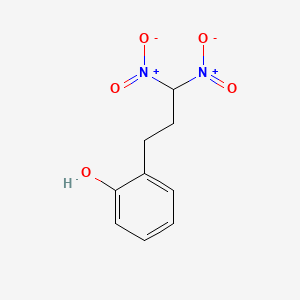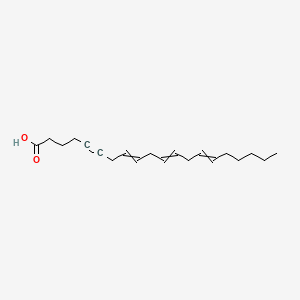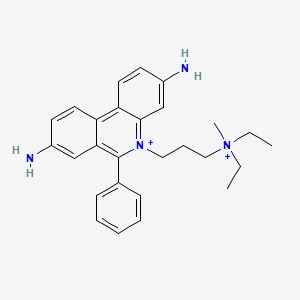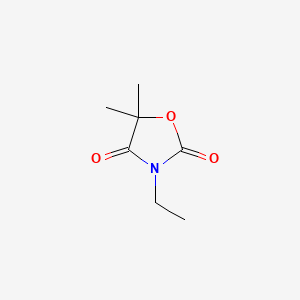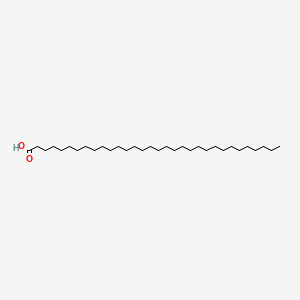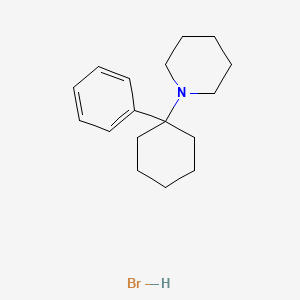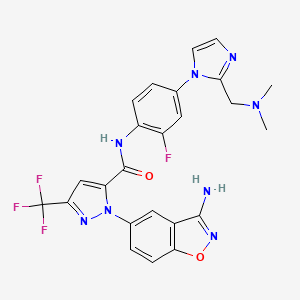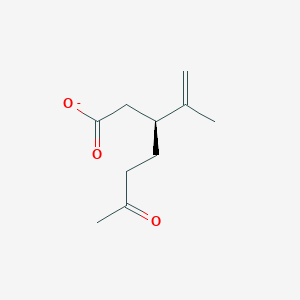
(3S)-3-Isopropenyl-6-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-isopropenyl-6-oxoheptanoate is an optically active form of 3-isopropenyl-6-oxoheptanoate having (3S)-configuration. It derives from a (4R,7S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one and a (4S,7R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. It is a conjugate base of a (3S)-3-isopropenyl-6-oxoheptanoic acid. It is an enantiomer of a (3R)-3-isopropenyl-6-oxoheptanoate.
Applications De Recherche Scientifique
Oxidation Studies and Atmospheric Implications
- Limononic Acid Oxidation : Research by Witkowski, Jurdana, and Gierczak (2018) explored the kinetics and mechanism of limononic acid (a form of 3-isopropenyl-6-oxoheptanoic acid) oxidation by hydroxyl radicals and ozone in the aqueous phase. This study is significant in understanding atmospheric chemistry, particularly in relation to fogs and clouds, where limononic acid resides entirely in the aqueous phase due to its calculated Henry's law constant. The study highlights the role of aqueous-phase oxidation in the atmospheric lifespan of limononic acid, with implications for environmental science and atmospheric chemistry (Witkowski, Jurdana, & Gierczak, 2018).
Stereochemistry and Synthesis
- Enantioselective Synthesis of Epothilones : Panicker, Karle, and Avery (2000) reported enantioselective syntheses of differentially protected C1–C6 fragments, which include (3S)-3-hydroxy-4,4-dimethyl-5-oxoheptanoic acid. This work is pivotal in the field of organic chemistry, particularly in the synthesis of complex molecular structures like epothilones, which are notable for their potential in medical applications (Panicker, Karle, & Avery, 2000).
Mass Spectrometry and Ion Fragmentation
- Characterization of Small Oxocarboxylic Acids : Kanawati et al. (2007) performed a study on the characterization of monocarboxylic acids like 6-oxoheptanoic acid using electrospray ionization coupled with mass spectrometry. This research provides valuable insights into the fragmentation pathways of these compounds, which is crucial for analytical chemistry and the understanding of organic compounds at a molecular level (Kanawati et al., 2007).
Derivatization Techniques
- Investigation of Limonene Ozonolysis : Wells and Ham (2014) developed a new method for derivatizing carbonyl compounds, using it to investigate the carbonyl reaction products from limonene ozonolysis. The study demonstrates the potential of new derivatization techniques in identifying and understanding multifunctional oxygenated species in atmospheric chemistry (Wells & Ham, 2014).
Biocatalysis and Monooxygenase Studies
- Baeyer-Villiger Mono-Oxygenase in Terpene Degradation : Van der Werf (2000) purified a Baeyer-Villiger mono-oxygenase from Rhodococcus erythropolis, which is involved in the degradation of monocyclic monoterpene ketones. This enzyme catalyzes the conversion of natural substrates like 1-hydroxy-2-oxolimonene into 3-isopropenyl-6-oxoheptanoate, providing insights into the enzymatic processes and biocatalysis involved in terpene degradation (van der Werf, 2000).
Propriétés
Formule moléculaire |
C10H15O3- |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
(3S)-6-oxo-3-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/p-1/t9-/m0/s1 |
Clé InChI |
NJOIWWRMLFSDTM-VIFPVBQESA-M |
SMILES isomérique |
CC(=C)[C@@H](CCC(=O)C)CC(=O)[O-] |
SMILES |
CC(=C)C(CCC(=O)C)CC(=O)[O-] |
SMILES canonique |
CC(=C)C(CCC(=O)C)CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



